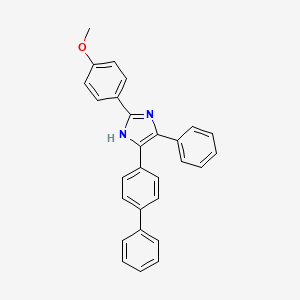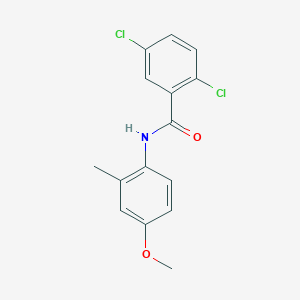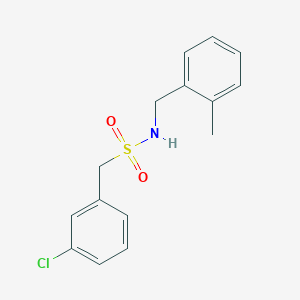![molecular formula C17H16ClN3O2S B4776168 3-[(5-chloro-2-methoxybenzyl)thio]-5-(4-methoxyphenyl)-4H-1,2,4-triazole](/img/structure/B4776168.png)
3-[(5-chloro-2-methoxybenzyl)thio]-5-(4-methoxyphenyl)-4H-1,2,4-triazole
Vue d'ensemble
Description
3-[(5-chloro-2-methoxybenzyl)thio]-5-(4-methoxyphenyl)-4H-1,2,4-triazole is a chemical compound that belongs to the class of triazole derivatives. This compound has been extensively studied for its potential applications in scientific research, particularly in the field of biochemistry and pharmacology.
Mécanisme D'action
Further research is needed to fully elucidate the mechanism of action of the compound.
3. Structure-activity relationship: The relationship between the structure of the compound and its biological activity should be further investigated.
4. Combination therapy: The compound may be used in combination with other drugs to enhance its therapeutic effects.
5. Drug delivery: Novel drug delivery systems should be developed to improve the bioavailability and pharmacokinetics of the compound.
In conclusion, 3-[(5-chloro-2-methoxybenzyl)thio]-5-(4-methoxyphenyl)-4H-1,2,4-triazole is a promising chemical compound that exhibits potent anticancer and antimicrobial activity. The compound has several advantages and limitations for lab experiments and has been studied for its potential applications in various scientific research fields. Further research is needed to fully elucidate the mechanism of action and to determine the efficacy and safety of the compound in humans.
Avantages Et Limitations Des Expériences En Laboratoire
3-[(5-chloro-2-methoxybenzyl)thio]-5-(4-methoxyphenyl)-4H-1,2,4-triazole has several advantages and limitations for lab experiments. Some of the most notable advantages include:
1. Potent activity: The compound exhibits potent anticancer and antimicrobial activity.
2. Versatility: 3-[(5-chloro-2-methoxybenzyl)thio]-5-(4-methoxyphenyl)-4H-1,2,4-triazole can be used in a variety of scientific research applications.
3. Availability: The compound is commercially available and can be easily synthesized in the lab.
Some of the limitations of 3-[(5-chloro-2-methoxybenzyl)thio]-5-(4-methoxyphenyl)-4H-1,2,4-triazole include:
1. Toxicity: The compound may exhibit toxicity at high concentrations.
2. Lack of selectivity: The compound may exhibit non-specific effects on cells and tissues.
3. Limited research: The compound has not been extensively studied in clinical trials.
Orientations Futures
There are several future directions for research on 3-[(5-chloro-2-methoxybenzyl)thio]-5-(4-methoxyphenyl)-4H-1,2,4-triazole. Some of the most promising directions include:
1. Clinical trials: The compound should be tested in clinical trials to determine its efficacy and safety in humans.
2.
Applications De Recherche Scientifique
3-[(5-chloro-2-methoxybenzyl)thio]-5-(4-methoxyphenyl)-4H-1,2,4-triazole has been studied for its potential applications in various scientific research fields. Some of the most notable applications include:
1. Anticancer activity: Several studies have demonstrated that 3-[(5-chloro-2-methoxybenzyl)thio]-5-(4-methoxyphenyl)-4H-1,2,4-triazole exhibits potent anticancer activity against a wide range of cancer cell lines. The compound has been shown to induce apoptosis and inhibit cell proliferation in cancer cells.
2. Antimicrobial activity: 3-[(5-chloro-2-methoxybenzyl)thio]-5-(4-methoxyphenyl)-4H-1,2,4-triazole has also been studied for its antimicrobial activity. The compound has been shown to exhibit potent antibacterial and antifungal activity against a variety of microorganisms.
3. Anti-inflammatory activity: Some studies have suggested that 3-[(5-chloro-2-methoxybenzyl)thio]-5-(4-methoxyphenyl)-4H-1,2,4-triazole may have anti-inflammatory properties. The compound has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models.
Propriétés
IUPAC Name |
3-[(5-chloro-2-methoxyphenyl)methylsulfanyl]-5-(4-methoxyphenyl)-1H-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O2S/c1-22-14-6-3-11(4-7-14)16-19-17(21-20-16)24-10-12-9-13(18)5-8-15(12)23-2/h3-9H,10H2,1-2H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNHUZFZPIZPVMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=NN2)SCC3=C(C=CC(=C3)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(5-chloro-2-methoxyphenyl)methylsulfanyl]-5-(4-methoxyphenyl)-1H-1,2,4-triazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B4776086.png)
![N-{2-methyl-5-[(3-methyl-1-piperidinyl)carbonyl]phenyl}methanesulfonamide](/img/structure/B4776087.png)

![1-(1-adamantyl)-4-[(2,4,6-triisopropylphenyl)sulfonyl]piperazine](/img/structure/B4776109.png)
![1-[(4-methyl-1-piperidinyl)acetyl]indoline](/img/structure/B4776120.png)
![N~1~-{2-[(2,6-dichlorobenzyl)thio]ethyl}-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide](/img/structure/B4776128.png)
![5-[4-(dimethylamino)benzylidene]-1-(4-fluorobenzyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4776135.png)
![methyl 2-[(3,4-diethoxybenzoyl)amino]-4,5-dimethoxybenzoate](/img/structure/B4776137.png)
![N-[1-methyl-2-(4-morpholinylmethyl)-1H-benzimidazol-5-yl]butanamide](/img/structure/B4776145.png)
![N-(3-chloro-4-fluorophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]propanamide](/img/structure/B4776151.png)


![5-[(1-benzyl-1H-indol-3-yl)methylene]-1-(4-ethoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4776172.png)
